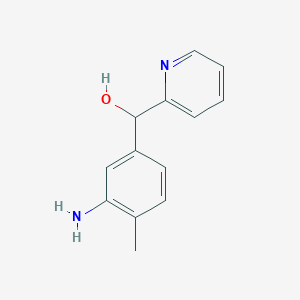![molecular formula C16H17NOS B1381457 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine CAS No. 1046696-30-3](/img/structure/B1381457.png)
2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine is a chemical compound with the CAS Number: 1046696-30-3 . It has a molecular weight of 271.38 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17NOS/c1-2-5-13(6-3-1)12-18-15-8-4-7-14(11-15)16-17-9-10-19-16/h1-8,11,16-17H,9-10,12H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid compound . It is hygroscopic, meaning it absorbs moisture from the air .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Interactions
The chemical structure of thiazolidine derivatives, including compounds similar to 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine, reveals that these molecules often have planar configurations that enable significant interactions within their molecular environments. For example, a study by Dai et al. explored a related thiazolidine compound, highlighting its planar unit and its weak intermolecular interactions, which are crucial for its biological activity (Dai et al., 2007).
Antimicrobial Properties
Thiazolidine derivatives have been explored for their antimicrobial properties. Gouda et al. synthesized various thiazolidinone and thiazolidine derivatives and evaluated their antimicrobial efficacy, finding some compounds exhibited promising activities (Gouda et al., 2010). This suggests potential applications of this compound in developing new antimicrobial agents.
Antioxidant and Antitumor Activities
Further research into thiazolidine derivatives has revealed their potential in treating cancer. Gouda and Abu-Hashem reported the synthesis of thiazolidine and thiazolidinone derivatives and their evaluation for antioxidant and antitumor activities, demonstrating some compounds' promising efficacy (Gouda & Abu-Hashem, 2011). This finding opens avenues for this compound in cancer research.
Biological Compound Potential
The synthesis of thiazolidinones incorporating important moieties like 1,3-benzodioxole suggests their potential as biological compounds. Masteloto et al. demonstrated a straightforward synthesis method for such compounds, indicating the versatile applicability of thiazolidinones in medicinal chemistry (Masteloto et al., 2015).
Inhibition of Matrix Metalloproteinases (MMPs)
The ability of thiazolidinone derivatives to inhibit MMPs, which are involved in tissue damage and inflammation, has been studied. Incerti et al. synthesized compounds that showed significant inhibition of MMP-9, highlighting their potential in treating inflammatory diseases and promoting wound healing (Incerti et al., 2018).
Safety and Hazards
Wirkmechanismus
- The benzylic carbon (the carbon adjacent to the benzene ring) is activated toward free radical attack due to the adjacent aromatic ring . This suggests that the compound may interact with free radicals or participate in radical reactions.
Target of Action
Mode of Action
Eigenschaften
IUPAC Name |
2-(3-phenylmethoxyphenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-2-5-13(6-3-1)12-18-15-8-4-7-14(11-15)16-17-9-10-19-16/h1-8,11,16-17H,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHXREBBMPUELS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
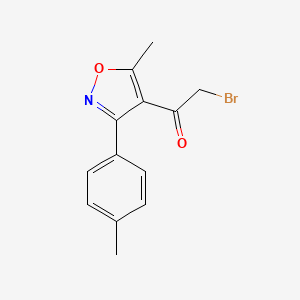

![6-benzyl-8,8-Difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol](/img/structure/B1381376.png)

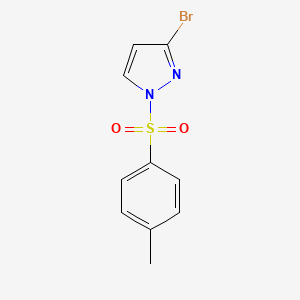
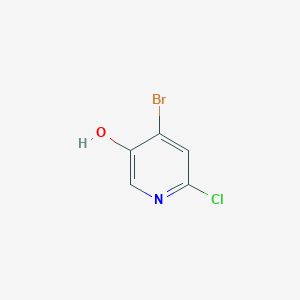
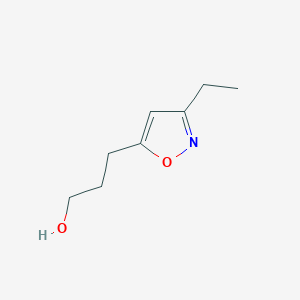
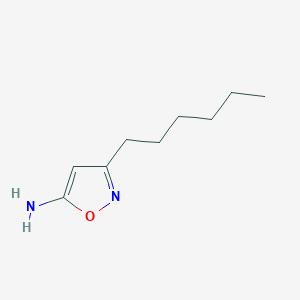
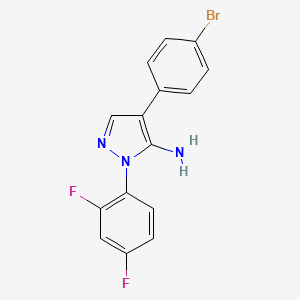

![ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B1381390.png)
![ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B1381391.png)

